![molecular formula C12H6N2O2S2 B13660073 (E)-[6,6'-Bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13660073.png)
(E)-[6,6'-Bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-[6,6’-Bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione is a complex organic compound that features a bithienopyrrole core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[6,6’-Bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thienyl and pyrrolyl precursors under controlled conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
(E)-[6,6’-Bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce fully reduced bithienopyrrole compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学的研究の応用
(E)-[6,6’-Bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of (E)-[6,6’-Bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione involves its interaction with specific molecular targets and pathways. The compound can interact with electron-rich and electron-deficient sites, facilitating electron transfer processes. This interaction can modulate the activity of various enzymes and proteins, influencing biological pathways and cellular functions.
類似化合物との比較
Similar Compounds
Thienopyrrole derivatives: Compounds with similar core structures but different substituents.
Bithiophene derivatives: Compounds with two thiophene rings connected by various linkers.
Pyrrolylidene derivatives: Compounds featuring the pyrrolylidene moiety with different functional groups.
Uniqueness
(E)-[6,6’-Bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione stands out due to its unique electronic properties and structural features. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications.
特性
分子式 |
C12H6N2O2S2 |
|---|---|
分子量 |
274.3 g/mol |
IUPAC名 |
6-(5-hydroxy-4H-thieno[3,2-b]pyrrol-6-yl)thieno[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C12H6N2O2S2/c15-11-7(9-5(13-11)1-3-17-9)8-10-6(2-4-18-10)14-12(8)16/h1-4,13,15H |
InChIキー |
GMENQHOFDZHZKN-UHFFFAOYSA-N |
正規SMILES |
C1=CSC2=C1NC(=C2C3=C4C(=NC3=O)C=CS4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


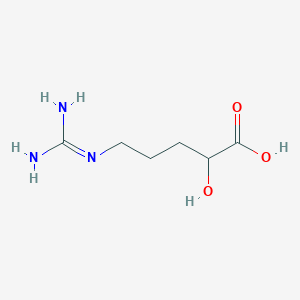
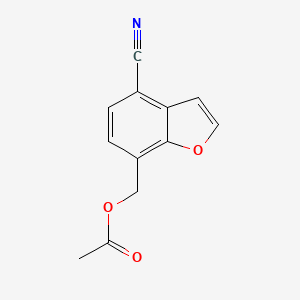
![2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]](/img/structure/B13659997.png)
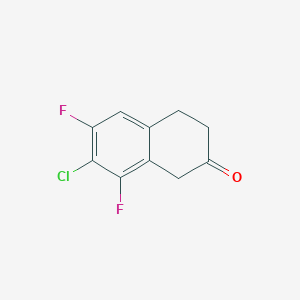
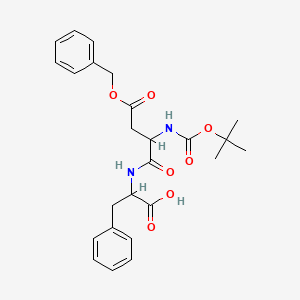
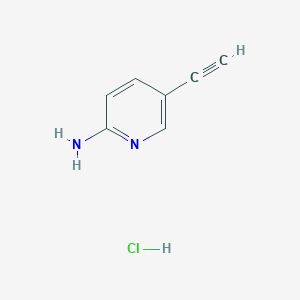
![8-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13660022.png)
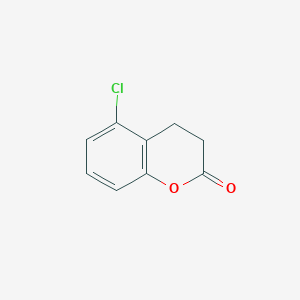
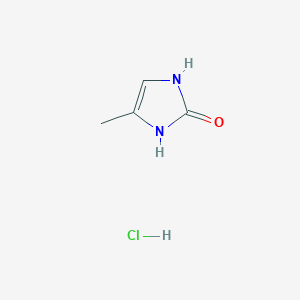
![Ethyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13660038.png)
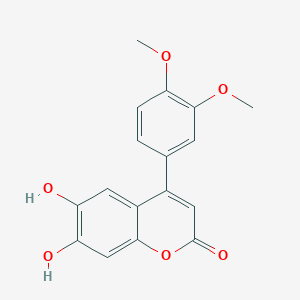
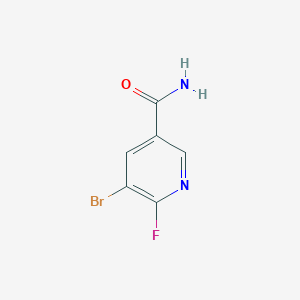
![2,7-Dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660042.png)

